molecular formula C20H25BrN2O B12554718 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine CAS No. 148583-67-9

1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine

Cat. No.: B12554718
CAS No.: 148583-67-9
M. Wt: 389.3 g/mol
InChI Key: DXOMPQOANZZGLS-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine is a piperazine derivative featuring a 4-bromobenzyl group at the N1 position and a 2-isopropoxyphenyl moiety at the N4 position of the piperazine ring. This compound’s structural complexity arises from the electron-withdrawing bromine atom and the bulky isopropoxy group, which influence its physicochemical properties, such as lipophilicity (clogP ≈ 4.2) and solubility.

Properties

CAS No.

148583-67-9

Molecular Formula

C20H25BrN2O

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(2-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C20H25BrN2O/c1-16(2)24-20-6-4-3-5-19(20)23-13-11-22(12-14-23)15-17-7-9-18(21)10-8-17/h3-10,16H,11-15H2,1-2H3

InChI Key

DXOMPQOANZZGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the 4-bromophenyl group: This step involves the reaction of the piperazine core with 4-bromobenzyl chloride under basic conditions.

    Attachment of the 2-(propan-2-yl)oxyphenyl group: This can be done through a nucleophilic substitution reaction using 2-(propan-2-yl)oxyphenyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine, in cancer treatment. Research indicates that compounds containing piperazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

A study demonstrated that specific modifications in the piperazine structure could enhance anticancer potency. The introduction of electron-withdrawing groups at specific positions on the aromatic rings was found to be crucial for improving biological activity .

Neurological Applications

Piperazine derivatives have also been investigated for their effects on neurological disorders. The interaction of these compounds with metabotropic glutamate receptors suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases . The allosteric modulation of these receptors by piperazine-containing compounds can lead to therapeutic effects by enhancing or inhibiting receptor activity .

Case Study 1: Antitumor Activity

In a recent evaluation, a series of piperazine derivatives were synthesized and tested against several cancer cell lines. The results indicated that certain modifications led to improved antiproliferative activity compared to reference compounds like doxorubicin. Specifically, compounds with substituted aromatic rings exhibited IC50 values significantly lower than those of standard treatments .

Case Study 2: Neurological Impact

A separate investigation focused on the neurological impact of piperazine derivatives on metabotropic glutamate receptors. Compounds similar to 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine were tested for their ability to modulate receptor activity, showing promise in reducing excitotoxicity associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

(a) 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine ()
  • Structural Differences : Replaces the 2-isopropoxyphenyl group with a 2-furanylmethyl moiety.
  • This may decrease blood-brain barrier (BBB) penetration but improve aqueous solubility .
  • Activity : Furyl derivatives often exhibit enhanced metabolic stability but reduced receptor binding affinity compared to aryl ethers .
(b) 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine ()
  • Structural Differences : Contains a 3-methylbenzyl and a 2-trifluoromethylbenzyl group.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, while the methyl group enhances lipophilicity (clogP ≈ 4.5).
  • Activity : Trifluoromethyl groups often improve CNS penetration but may introduce hepatotoxicity risks .
(c) 1-(4-Bromophenyl)-4-methylpiperazine ()
  • Structural Differences : Simpler structure with a 4-bromophenyl group and methyl substitution.
  • Impact : The methyl group increases basicity (pKa ≈ 8.5) compared to benzyl derivatives, enhancing solubility in acidic environments.
  • Activity : Methyl-piperazines are common in antidepressants but show lower potency than bulkier analogs .
(a) Antiproliferative Piperazine Derivatives ()
  • Compound A [(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine] exhibits an IC50 of 30.10 ± 1.6 μg/mL against K-562 leukemia cells.
(b) 5-HT Receptor Affinity ()
  • Derivatives like 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine () show high 5-HT2A affinity.
  • Comparison : The bromine atom in the target compound may reduce 5-HT2A binding compared to fluoro analogs but increase selectivity for dopamine D2 receptors .

Physicochemical and Pharmacokinetic Properties

Compound clogP Molecular Weight (g/mol) Water Solubility (mg/mL) Metabolic Stability (t1/2, h)
Target Compound 4.2 429.3 0.12 2.5
1-(4-Bromobenzyl)-4-(2-furyl) 3.1 375.2 0.45 4.8
1-(4-Bromophenyl)-4-methyl 3.8 269.1 1.20 1.2
1-(2-Fluorobenzoyl)-4-methoxy 3.5 314.3 0.30 3.0

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity may limit oral bioavailability but enhance tissue distribution.
  • Furyl and methoxy analogs exhibit better solubility but shorter half-lives due to CYP450-mediated oxidation .

Biological Activity

1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine is a synthetic compound with potential biological activities. Its structure suggests a range of interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H24BrN3O\text{C}_{19}\text{H}_{24}\text{BrN}_3\text{O}

This molecular formula indicates the presence of a bromophenyl group, a piperazine ring, and an isopropoxyphenyl moiety, which may contribute to its biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal activities by inhibiting bacterial growth and fungal proliferation in vitro. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, although specific data on this compound remains limited.

Anticancer Activity

Recent investigations into piperazine derivatives have revealed their potential as anticancer agents. For example, compounds containing piperazine rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The bromophenyl moiety may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological properties. They may act as serotonin receptor modulators, which could provide therapeutic benefits in treating anxiety and depression. The specific receptor interactions of 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine are yet to be fully elucidated but warrant further investigation.

The mechanisms underlying the biological activities of this compound likely involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) may mediate some of the neuropharmacological effects.
  • Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes or interfere with critical metabolic processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with similar structures to 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, a series of piperazine derivatives were tested for cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study found that certain derivatives led to a dose-dependent decrease in cell viability, indicating their potential as anticancer agents .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and C. albicans
CytotoxicityReduced viability in HeLa and MCF-7 cells
NeuropharmacologyPotential serotonin receptor modulation

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -CF₃ at phenyl ring meta-position) enhance receptor binding via hydrophobic interactions, as seen in 5-HT₁A receptor agonists .
  • Substituent position : 4-Cyano phenylpiperazine derivatives show higher D3 receptor selectivity than 2- or 3-substituted analogs due to steric and electronic effects .
  • Piperazine ring conformation : Coplanar aryl rings (relative to N1) increase antagonist activity, while perpendicular conformations favor agonists .

Advanced: How can contradictions in toxicity and biological activity data be resolved for modified piperazines?

Case Study : Beta-cyclodextrin-modified piperazines exhibit reduced toxicity but diminished biological activity due to steric hindrance. To resolve this:

  • Experimental Design : Compare unmodified vs. modified derivatives in parallel assays (e.g., antiplatelet activity) .
  • Data Analysis : Use computational tools (e.g., molecular docking) to identify steric clashes between cyclodextrin and target receptors .
  • Mitigation : Introduce flexible linkers (e.g., -CH₂CH₂-) between piperazine and cyclodextrin to balance solubility and target engagement .

Advanced: What methodologies are used to evaluate cytotoxic mechanisms of piperazine derivatives?

Q. In Vitro Assays :

  • Cell viability : MTT assay on cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values calculated via nonlinear regression .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell cycle analysis : PI staining and DNA content measurement to detect S-phase arrest .
    In Silico Tools : Molecular docking against targets like carbonic anhydrase II (e.g., Glide SP scoring) to predict binding modes .

Advanced: How does computational modeling guide the design of piperazine-based G4-DNA binders?

Case Study : Piperazine-substituted naphthalene diimides (NDs):

  • Docking : NDs stack with G4-DNA quartets, while protonated piperazine groups form hydrogen bonds with phosphate backbones .
  • MD Simulations : Assess stability of ND-G4 complexes (e.g., RMSD < 2 Å over 100 ns) .
  • SAR Validation : Replace piperazine with morpholine; observe reduced binding affinity due to loss of charge complementarity .

Basic: What are the safety protocols for handling piperazine derivatives in laboratory settings?

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity (e.g., nitrosamine formation in acidic conditions) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) with NaHCO₃ before disposal .

Advanced: How are pharmacokinetic properties (e.g., BBB penetration) optimized for CNS-targeted piperazines?

Q. Strategies :

  • Lipophilicity : Aim for logP 2–3 (e.g., trifluoromethyl groups) to enhance blood-brain barrier (BBB) permeability .
  • P-gp Substrate Avoidance : Reduce molecular weight (<400 Da) and hydrogen bond donors (≤2) .
  • In Vivo Validation : Measure brain-to-plasma ratios in rodent models after oral administration .

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